molecular formula C9H14O4 B12563859 (2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate CAS No. 294674-93-4

(2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate

Cat. No.: B12563859
CAS No.: 294674-93-4
M. Wt: 186.20 g/mol
InChI Key: CPDAVZPCGHUVDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 2-methyl-1,3-dioxolane with methacrylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The dioxolane ring can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

(2-Methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a dioxolane ring and an ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.

Properties

CAS No.

294674-93-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(2-methyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O4/c1-6(2)9(10)12-5-8-4-11-7(3)13-8/h7-8H,1,4-5H2,2-3H3

InChI Key

CPDAVZPCGHUVDL-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(O1)COC(=O)C(=C)C

Origin of Product

United States

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